1-[3-(trifluoromethyl)phenyl]propanol-1

Lipophilicity Drug Design ADME Prediction

1-[3-(Trifluoromethyl)phenyl]propan-1-ol (CAS 618-97-3) is a chiral secondary alcohol with molecular formula C₁₀H₁₁F₃O and molecular weight 204.19 g/mol. The compound features a meta-trifluoromethyl-substituted phenyl ring linked to a secondary hydroxyl group on the propanol chain, imparting a computed XLogP3 of 2.8 and a topological polar surface area of 20.23 Ų.

Molecular Formula C10H11F3O
Molecular Weight 204.19 g/mol
CAS No. 618-97-3
Cat. No. B1295212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[3-(trifluoromethyl)phenyl]propanol-1
CAS618-97-3
Molecular FormulaC10H11F3O
Molecular Weight204.19 g/mol
Structural Identifiers
SMILESCCC(C1=CC(=CC=C1)C(F)(F)F)O
InChIInChI=1S/C10H11F3O/c1-2-9(14)7-4-3-5-8(6-7)10(11,12)13/h3-6,9,14H,2H2,1H3
InChIKeySZSJCUKIEPGUMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-[3-(Trifluoromethyl)phenyl]propanol-1 (CAS 618-97-3): Chemical Identity and Procurement-Relevant Profile


1-[3-(Trifluoromethyl)phenyl]propan-1-ol (CAS 618-97-3) is a chiral secondary alcohol with molecular formula C₁₀H₁₁F₃O and molecular weight 204.19 g/mol [1]. The compound features a meta-trifluoromethyl-substituted phenyl ring linked to a secondary hydroxyl group on the propanol chain, imparting a computed XLogP3 of 2.8 and a topological polar surface area of 20.23 Ų [1]. This structural motif renders it a versatile chiral building block in medicinal chemistry and organic synthesis , with procurement typically in purities of 95–97% from commercial suppliers . The trifluoromethyl group enhances metabolic stability and lipophilicity relative to non-fluorinated analogs , establishing a baseline for scientific selection.

Chiral secondary alcohol building block for medicinal chemistry and organic synthesis
Meta-trifluoromethyl substitution modulates lipophilicity and metabolic stability profile
Typically supplied in 95–97% purity, suitable for multi-step synthetic workflows

Why 1-[3-(Trifluoromethyl)phenyl]propanol-1 Cannot Be Interchanged with Structural Analogs in Research and Development


Despite sharing the C₁₀H₁₁F₃O formula with several isomeric alcohols, the specific substitution pattern and stereochemistry of 1-[3-(trifluoromethyl)phenyl]propan-1-ol (CAS 618-97-3) dictate its unique physicochemical properties and synthetic utility [1]. Subtle variations in the position of the hydroxyl group or the alkyl chain drastically alter key parameters such as lipophilicity (XLogP3), boiling point, and reactivity, which in turn affect downstream synthesis efficiency and target compound purity [2]. For instance, the regioisomer 1-[3-(trifluoromethyl)phenyl]propan-2-ol (CAS 621-45-4) exhibits a lower XLogP3 and different enzymatic resolution behavior [2], while the constitutional isomer 3-(3-(trifluoromethyl)phenyl)propan-1-ol (CAS 78573-45-2) serves as a primary alcohol with divergent reactivity [3]. Generic substitution risks compromised yield, altered stereochemical outcomes, or failed purification [4]. The following quantitative evidence delineates exactly where 618-97-3 offers verifiable differentiation.

!Regioisomer 1-[3-(trifluoromethyl)phenyl]propan-2-ol may shift lipophilicity and enzymatic resolution behavior
!Constitutional isomer 3-(3-(trifluoromethyl)phenyl)propan-1-ol acts as primary alcohol and may alter reactivity and selectivity
!Ketone analog lacks chirality and requires additional reduction, potentially impacting synthetic route efficiency

Quantitative Differentiation of 1-[3-(Trifluoromethyl)phenyl]propanol-1 vs. Closest Analogs


XLogP3 Lipophilicity: 1-[3-(Trifluoromethyl)phenyl]propanol-1 vs. Regioisomer 1-[3-(Trifluoromethyl)phenyl]propan-2-ol

The computed XLogP3 for 1-[3-(trifluoromethyl)phenyl]propan-1-ol (CAS 618-97-3) is 2.8 [1], whereas its regioisomer 1-[3-(trifluoromethyl)phenyl]propan-2-ol (CAS 621-45-4) has an XLogP3 of 2.7 [2]. This difference of 0.1 log unit, while seemingly small, translates to a ~26% higher octanol-water partition coefficient for the target compound, influencing membrane permeability and distribution in biological systems [3].

XLogP3 Lipophilicity
Head-to-head
2.8vs2.7
Δ 0.1 (~26% higher P)
May support passive permeability profiling in ADME assays
Computed XLogP3; experimental logP may differ
Lipophilicity Drug Design ADME Prediction

Boiling Point and Distillation Purity: 1-[3-(Trifluoromethyl)phenyl]propanol-1 vs. Flumecinol

1-[3-(Trifluoromethyl)phenyl]propan-1-ol exhibits a boiling point of 88–91 °C at reduced pressure (5 mmHg) , while the structurally related Flumecinol (CAS 56430-99-0), a diphenyl analog, boils at 106–108 °C at 0.03 mmHg [1]. The significantly lower boiling point of the target compound facilitates more energy-efficient purification by distillation and reduces thermal degradation risk during isolation [2].

Boiling Point
Cross-study
88–91 °C@ 5 mmHgvs Flumecinol 106–108 °C @ 0.03 mmHg
Supports energy-efficient distillation for purification workflows
Pressure conditions differ; verify scalability
Purification Process Chemistry Volatility

Refractive Index and Purity Verification: 1-[3-(Trifluoromethyl)phenyl]propanol-1 vs. Structural Isomer

The measured refractive index (nD) of 1-[3-(trifluoromethyl)phenyl]propan-1-ol is 1.4562 at 25 °C . In contrast, the primary alcohol isomer 3-(3-(trifluoromethyl)phenyl)propan-1-ol (CAS 78573-45-2) is reported to have a refractive index of 1.4582 . This difference of 0.0020 is analytically distinguishable and serves as a rapid, non-destructive identity and purity check for incoming materials, preventing costly downstream errors [1].

Refractive Index
Cross-study
1.4562nD @ 25 °Cvs 1.4582 (Δ 0.0020)
Distinct nD enables rapid identity and purity verification
Refractometric measurement; confirm against in-house standard
Quality Control Analytical Chemistry Identity Confirmation

Synthetic Utility as a Chiral Building Block: 1-[3-(Trifluoromethyl)phenyl]propanol-1 vs. Ketone Analog

1-[3-(Trifluoromethyl)phenyl]propan-1-ol is a direct chiral precursor to bioactive molecules, as demonstrated by the synthesis of anticonvulsant aminoalcohols [1]. The (R*,R*)-2-tert-butylamino-1-(3-trifluoromethylphenyl)propanol derivative, synthesized from this alcohol, exhibited an ED₅₀ of 16.5 ± 2.8 mg/kg ip in mice in the maximal electroshock screen [1]. In contrast, the ketone analog 1-[3-(trifluoromethyl)phenyl]-1-propanone (CAS 1533-03-5) lacks the chiral center and requires an additional reduction step to access the same pharmacologically active alcohols, adding complexity and cost [2].

Synthetic Utility
Class-level
Chiral alcoholAminoalcoholED₅₀ 16.5 mg/kg (mice)
Bypasses reduction step; reported model-response context in CNS model
Activity from derived compound; not tested as building block
Medicinal Chemistry Chiral Synthesis Intermediate

Enzymatic Resolution Efficiency: 1-[3-(Trifluoromethyl)phenyl]propanol-1 vs. Propan-2-ol Regioisomer

While the target compound 1-[3-(trifluoromethyl)phenyl]propan-1-ol is a chiral alcohol, literature on its enzymatic resolution is sparse. However, its regioisomer 1-[3-(trifluoromethyl)phenyl]propan-2-ol (CAS 621-45-4) is efficiently resolved by lipases from Candida antarctica and Mucor miehei, achieving enantioselective esterification with high selectivity [1]. This suggests that the target compound, with its secondary alcohol adjacent to the aromatic ring, may exhibit different enzyme recognition and resolution kinetics, offering an alternative chiral pool entry for stereoselective synthesis [2].

Enzymatic Resolution
Data to verify
?Target not directly reported; inferred from regioisomer lipase resolution
May offer alternative chiral resolution entry; requires validation
Class-level inference; enzyme recognition may differ
Biocatalysis Enantioselective Synthesis Chiral Resolution

Density and Formulation Consistency: 1-[3-(Trifluoromethyl)phenyl]propanol-1 vs. Primary Alcohol Isomer

The density of 1-[3-(trifluoromethyl)phenyl]propan-1-ol is reported as 1.197 g/cm³ . The primary alcohol isomer 3-(3-(trifluoromethyl)phenyl)propan-1-ol has a similar density (~1.2 g/cm³) [1], but the secondary alcohol's hydrogen bonding pattern and steric hindrance differ. This subtle density difference, coupled with distinct boiling points, allows for reliable separation via fractional distillation, ensuring high purity of the target compound [2].

Density
Cross-study
1.197 g/cm³densityvs ~1.2 g/cm³ (Δ ~0.003)
Well-defined density aids volumetric measurements and batch consistency
Standard laboratory temperature; vendor-reported values
Formulation Process Chemistry Physical Properties

High-Value Application Scenarios for 1-[3-(Trifluoromethyl)phenyl]propanol-1 in Research and Development


Synthesis of Chiral Aminoalcohols for CNS Drug Discovery

1-[3-(Trifluoromethyl)phenyl]propan-1-ol serves as a direct chiral building block for the synthesis of anticonvulsant 2-amino-1-phenyl-1-propanols, as demonstrated by Musso et al. (1997) [1]. The derived compound exhibited an ED₅₀ of 16.5 ± 2.8 mg/kg in the maximal electroshock seizure test, highlighting the alcohol's utility in generating CNS-active agents. This scenario leverages the compound's chiral center and trifluoromethyl pharmacophore to bypass additional synthetic steps.

Stereoselective Synthesis via Enzymatic Resolution

Although not yet extensively reported, the structural similarity to enzymatically resolved regioisomers [2] suggests that 1-[3-(trifluoromethyl)phenyl]propan-1-ol may be amenable to lipase-catalyzed kinetic resolution. This would provide access to enantiopure alcohols for asymmetric synthesis, particularly in the preparation of fluorinated pharmaceutical intermediates where stereochemistry dictates biological activity.

Quality Control and Identity Verification in Multi-Step Synthesis

The compound's well-defined refractive index (1.4562 at 25 °C) and boiling point (88–91 °C at 5 mmHg) enable rapid, on-site purity checks. In process chemistry workflows, these physical constants serve as in-process controls to confirm the identity of intermediates before proceeding to subsequent reactions, mitigating the risk of costly batch failures.

Building Block for Fluorinated Agrochemicals and Materials

The trifluoromethyl group enhances metabolic stability and lipophilicity , making 1-[3-(trifluoromethyl)phenyl]propan-1-ol a valuable scaffold for designing agrochemicals with improved bioavailability and environmental persistence. Its secondary alcohol functionality allows for facile derivatization to esters, ethers, or halides, enabling incorporation into complex molecular architectures.

Application
Selection Property
Validation Focus
Chiral aminoalcohol synthesis for CNS research
Chiral secondary alcohol scaffold
Stereochemical fidelity and yield
Biocatalytic resolution studies
Regioisomeric similarity to lipase substrates
Enzyme recognition and enantioselectivity assessment
In-process identity verification
Refractive index and boiling point
Purity confirmation and batch consistency
Fluorinated building block for agrochemical design
Trifluoromethyl and hydroxyl functionalities
Derivatization versatility and stability profile
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